molecular formula C11H5ClN2O B1660662 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- CAS No. 81198-23-4

5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-

Cat. No.: B1660662
CAS No.: 81198-23-4
M. Wt: 216.62 g/mol
InChI Key: KCYFISVHLKCHRM-UHFFFAOYSA-N
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Description

5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-: is a chemical compound with the molecular formula C11H5ClN2O. It is a derivative of indeno-pyridazinone and is known for its unique structure, which makes it suitable for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- typically involves the reaction of indanone derivatives with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- involves its interaction with specific molecular targets and pathways. For example, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

  • 5H-Indeno(1,2-c)pyridazin-5-one
  • 3-(3-chlorophenyl)-5H-indeno(1,2-c)pyridazin-5-one
  • 5-Hydroxy-1-indanone

Comparison: 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro- is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-chloroindeno[1,2-c]pyridazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClN2O/c12-9-5-8-10(14-13-9)6-3-1-2-4-7(6)11(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYFISVHLKCHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230936
Record name 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81198-23-4
Record name 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081198234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-
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5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-
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5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-
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5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-
Reactant of Route 5
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5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-
Reactant of Route 6
5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-

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